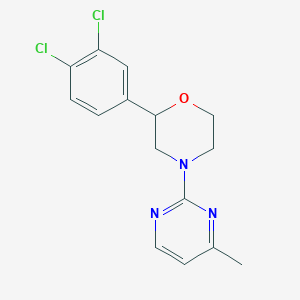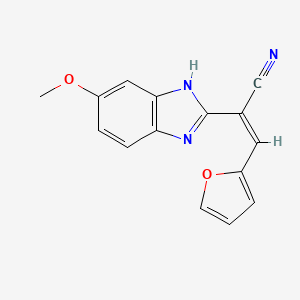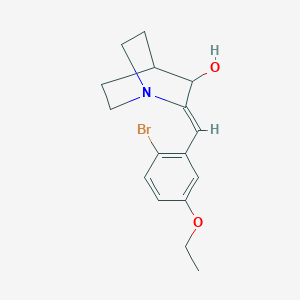
5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole, also known as BPTO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BPTO belongs to the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.
Wirkmechanismus
The exact mechanism of action of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole may exert its biological activity by inhibiting the activity of enzymes involved in cell proliferation and inflammation. 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has also been reported to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has also been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been shown to possess anticonvulsant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole also exhibits significant biological activity at low concentrations, making it a cost-effective option for lab experiments. However, 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole. Further research is needed to fully understand the mechanism of action of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole and its potential therapeutic applications. Additionally, the in vivo efficacy and toxicity of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole need to be studied to determine its suitability for clinical use. Further studies are also needed to optimize the synthesis method of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole and improve its solubility in aqueous solutions. Finally, the potential synergistic effects of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole with other compounds need to be explored to enhance its therapeutic properties.
Synthesemethoden
The synthesis of 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole involves the reaction of 2-bromobenzaldehyde and 2-thiophenecarboxylic acid hydrazide in the presence of phosphorous oxychloride and triethylamine. The reaction mixture is heated at 100°C for 8 hours, followed by the addition of sodium hydroxide to neutralize the reaction mixture. The crude product is then purified by recrystallization using ethanol to obtain pure 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic properties. It has been reported to exhibit significant antimicrobial activity against various bacterial and fungal strains. 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has also shown promising anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(2-bromophenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been reported to possess anticonvulsant and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
5-(2-bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-9-5-2-1-4-8(9)12-14-11(15-16-12)10-6-3-7-17-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJSXGDOSSZDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]pyrrolidin-2-yl}pyridine](/img/structure/B5402369.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5402394.png)
![1-[4-(difluoromethoxy)phenyl]-3-[4-(4-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402418.png)
![3-[5-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5402420.png)
![4-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1-cyanovinyl]benzoic acid](/img/structure/B5402422.png)
![N-benzyl-N'-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}sulfamide](/img/structure/B5402423.png)
![N-(2,4-dimethylphenyl)-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5402438.png)

![2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol](/img/structure/B5402460.png)
![3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5402467.png)

![3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5402473.png)
